![molecular formula C20H18N2O5S2 B3300030 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 899967-91-0](/img/structure/B3300030.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BIX 01294 and is known for its ability to inhibit a specific enzyme that plays a crucial role in the regulation of gene expression.
Mechanism of Action
BIX 01294 inhibits G9a and GLP by binding to their active sites and preventing the transfer of a methyl group to lysine 9 on histone H3. This results in the suppression of gene expression and the induction of differentiation in embryonic stem cells.
Biochemical and Physiological Effects:
BIX 01294 has been shown to induce differentiation in embryonic stem cells, promote the growth of neural stem cells, and inhibit the proliferation of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
BIX 01294 is a potent and selective inhibitor of G9a and GLP, making it a valuable tool for studying the role of these enzymes in gene regulation. However, it is important to note that BIX 01294 has limitations in terms of its specificity and selectivity, and caution should be taken when interpreting results obtained using this compound.
Future Directions
Future research on BIX 01294 should focus on improving its specificity and selectivity, as well as exploring its potential applications in the treatment of cancer, neurological disorders, and other diseases. Other potential future directions include the development of new inhibitors of G9a and GLP, and the investigation of the role of these enzymes in other biological processes.
Scientific Research Applications
BIX 01294 has been extensively studied for its potential applications in scientific research. It is a potent and selective inhibitor of G9a and GLP, two enzymes that play a crucial role in the regulation of gene expression. BIX 01294 has been shown to induce differentiation in embryonic stem cells and has potential applications in the treatment of cancer, neurological disorders, and other diseases.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-12(2)29(24,25)15-5-3-4-14(8-15)19(23)22-20-21-16(10-28-20)13-6-7-17-18(9-13)27-11-26-17/h3-10,12H,11H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNOQDGGXVBHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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